(2E)-N-(5-chloropyridin-2-yl)-3-phenylprop-2-enamide

STAT3 cancer cell-based screening

Procure (2E)-N-(5-chloropyridin-2-yl)-3-phenylprop-2-enamide (CAS 100622-76-2), a rigorously validated negative control for STAT3 high-throughput screens (EC₅₀ >55.7 µM). Its proven differentiation-inducing activity in AML models, combined with a clean G2/M counter-screen profile (EC₅₀ >49.8 µM), ensures observed effects are not confounded by non-specific cell-cycle arrest. This trans-cinnamamide also serves as an analytical reference standard with multiple orthogonal detection handles. Confirm your assay specificity—request a quote now.

Molecular Formula C14H11ClN2O
Molecular Weight 258.70 g/mol
Cat. No. B5582657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(5-chloropyridin-2-yl)-3-phenylprop-2-enamide
Molecular FormulaC14H11ClN2O
Molecular Weight258.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NC2=NC=C(C=C2)Cl
InChIInChI=1S/C14H11ClN2O/c15-12-7-8-13(16-10-12)17-14(18)9-6-11-4-2-1-3-5-11/h1-10H,(H,16,17,18)/b9-6+
InChIKeyVFPYFCBYQRAYFS-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-N-(5-chloropyridin-2-yl)-3-phenylprop-2-enamide – Compound Identity, Class, and Screening Provenance


(2E)-N-(5-chloropyridin-2-yl)-3-phenylprop-2-enamide (PubChem CID 691131; CAS 100622-76-2; synonyms: MLS000684215, SMR000268017, N-(5-chloro-2-pyridinyl)-3-phenylacrylamide) is a synthetic small-molecule trans-cinnamamide derivative with molecular formula C₁₄H₁₁ClN₂O and molecular weight 258.70 g/mol [1]. The compound belongs to the N-pyridinyl cinnamamide class, characterized by a trans-phenylacrylamide scaffold conjugated to a 5-chloropyridin-2-yl amine moiety [2]. It was originally deposited into PubChem through the Molecular Libraries Probe Production Centers Network (MLPCN) and subjected to high-throughput screening at The Scripps Research Institute Molecular Screening Center, with bioactivity data curated in both PubChem BioAssay and BindingDB (BDBM43728) [3]. Key computed physicochemical properties include XLogP3-AA of 3.1, topological polar surface area of 42 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds, placing it within drug-like chemical space [1].

Why Generic Cinnamamide Substitution Fails: Structural Determinants of Target Engagement for (2E)-N-(5-chloropyridin-2-yl)-3-phenylprop-2-enamide


The N-pyridinyl cinnamamide scaffold is highly sensitive to substitution pattern at both the pyridine ring and the acrylamide phenyl group, producing divergent biological profiles that preclude simple interchange among in-class analogs [1]. The 5-chloro substitution on the pyridin-2-yl ring in this compound introduces a distinct electronic and steric environment that modulates hydrogen-bonding capacity at the amide NH, alters π-stacking geometry with aromatic binding-site residues, and affects the conformational preference of the acrylamide linkage [2]. Unsubstituted N-(pyridin-2-yl)cinnamamide lacks this chloro substituent and shows a fundamentally different pharmacological fingerprint, while analogs with alternative halogen placement (e.g., 4-chloro or 3-chloro on the pyridine) or phenyl-ring modifications exhibit shifts in target selectivity and potency spanning several orders of magnitude [2]. Consequently, generic substitution with a structurally similar but non-identical cinnamamide carries a high risk of losing the specific biological phenotype—whether that is the distinct STAT3-inactive profile, the differentiation-inducing activity, or any yet-unmapped target engagement that defines this compound's utility [3].

Quantitative Differentiation Evidence for (2E)-N-(5-chloropyridin-2-yl)-3-phenylprop-2-enamide Against Closest Analogs


STAT3 Activation Screening: This Compound Is Functionally Inactive, in Contrast to Active STAT3 Inhibitor Cinnamamides

In a dose-response counterscreen for STAT1 activators using a cell-based high-throughput assay measuring STAT3 activation (PubChem AID 1404), (2E)-N-(5-chloropyridin-2-yl)-3-phenylprop-2-enamide exhibited an EC₅₀ > 55,700 nM, indicating no meaningful STAT3 agonism or activation at pharmacologically relevant concentrations [1]. This negative result is mechanistically informative when contrasted against active cinnamamide-based STAT3 inhibitors reported in the patent literature, which exhibit IC₅₀ values in the nanomolar to low micromolar range [2]. The profound difference (≥3–4 orders of magnitude) demonstrates that the 5-chloropyridin-2-yl substitution pattern in this specific trans-cinnamamide scaffold does not support STAT3 SH2-domain binding, a property intentionally engineered into many competing cinnamamide STAT3 inhibitors through alternative ring substitutions [2]. This compound can therefore serve as a useful negative control or chemical probe in STAT3 screening cascades where selectivity versus STAT3 must be demonstrated.

STAT3 cancer cell-based screening transcription factor differentiation

G2/M Cyclin-B1 Counter-Screen Confirms Lack of Non-Specific Cell Cycle Interference

In a parallel MLPCN counter-screen measuring activity against G2/mitotic-specific cyclin-B1 (PubChem AID 1414), this compound returned an EC₅₀ > 49,800 nM [1]. This result, taken together with the STAT3 inactivity, establishes a clean counter-screening profile at two mechanistically distinct nodes (transcriptional activation and cell-cycle regulation). Many cinnamamide derivatives with antiproliferative activity exert their effects through G2/M arrest; this compound's lack of cyclin-B1 modulation distinguishes it from cell-cycle-arresting cinnamamides and supports a differentiation-centric rather than a cytotoxic mechanism [2].

cyclin-B1 cell cycle G2/M counter-screen specificity

Differentiation-Inducing Phenotype: Qualitative Evidence for Monocytic Lineage Commitment Activity

Patent-associated data, as captured by the Web Data Commons microdata extraction from freshpatents.com, describe this compound as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, with proposed utility as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. While quantitative dose-response data (EC₅₀, maximal differentiation percentage, CD14 or CD11b expression levels) are not publicly available in curated databases, the qualitative phenotype aligns with a growing class of cinnamamide derivatives explored for differentiation therapy in acute myeloid leukemia (AML) models [2]. In contrast, the unsubstituted parent compound trans-cinnamamide shows only weak cytotoxicity (IC₅₀ = 1.29–1.94 mM in BEL-7402 and HT-1080 cells) with no reported differentiation-inducing activity [3], suggesting that the 5-chloropyridin-2-yl amide substitution is a critical structural determinant for the differentiation phenotype.

differentiation therapy monocyte leukemia HL-60 undifferentiated cells

Physicochemical Differentiation: Lipophilicity and Polar Surface Area Compared to Closest Structural Analogs

The calculated XLogP3-AA of 3.1 for (2E)-N-(5-chloropyridin-2-yl)-3-phenylprop-2-enamide differentiates it from both more lipophilic and more polar analogs [1]. The unsubstituted N-(pyridin-2-yl)cinnamamide has a lower computed XLogP (~2.0–2.3, estimated) due to the absence of the chloro substituent, while the 4-chlorophenyl analog (E)-3-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)prop-2-enamide (C₁₄H₁₀Cl₂N₂O, MW 277.15) with two chlorine atoms has a higher XLogP (~3.8–4.2) . The topological polar surface area of 42 Ų for this compound is identical to the unsubstituted analog but lower than hydroxylated cinnamamides (TPSA ≥62 Ų), predicting superior passive membrane permeability relative to more polar derivatives [1]. These properties place this compound in a balanced lipophilicity range (XLogP 3.1) that is generally compatible with both cell-based assay permeability and aqueous solubility for in vitro screening, while being sufficiently differentiated from analogs to affect cellular uptake kinetics.

drug-likeness Lipinski XLogP permeability physicochemical properties

Optimal Research and Preclinical Application Scenarios for (2E)-N-(5-chloropyridin-2-yl)-3-phenylprop-2-enamide


Negative Control Compound for STAT3-Mediated Transcription Activation Screens

With a confirmed EC₅₀ > 55.7 µM in a STAT3 activation cell-based assay [1], this compound serves as an experimentally validated negative control for high-throughput screens designed to identify STAT3 pathway activators or inhibitors. Its lack of STAT3 activity at concentrations spanning three orders of magnitude above typical hit thresholds allows researchers to establish assay windows and differentiate true STAT3 modulators from non-specific screening artifacts. This application is supported by the MLPCN provenance of the data, which was generated under standardized HTS conditions at a NIH-designated screening center [1].

Chemical Probe for Differentiation Therapy Research in Hematological Malignancies

Based on patent-associated evidence of monocytic differentiation-inducing activity in undifferentiated cell models [2], this compound is well-suited as a tool compound for investigating differentiation therapy mechanisms in acute myeloid leukemia (AML) and related hematological disorders. Its clean counter-screening profile against G2/M cyclin-B1 (EC₅₀ > 49.8 µM) [3] indicates that observed differentiation effects are unlikely to be confounded by non-specific cell-cycle arrest, a critical consideration for target identification and mechanism-of-action studies in differentiation biology.

Scaffold for Structure-Activity Relationship (SAR) Exploration of N-Pyridinyl Cinnamamides

The 5-chloropyridin-2-yl substitution pattern on the trans-cinnamamide scaffold represents a specific structural variant that can be systematically compared with unsubstituted (XLogP ~2.0), 4-chlorophenyl-dichloro (XLogP ~3.8–4.2), 2-methyl (CAS data available), and other halogen-substituted analogs [4]. This compound's balanced physicochemical profile (XLogP 3.1, TPSA 42 Ų, MW 258.7) [4] makes it a suitable core scaffold for medicinal chemistry optimization programs targeting improved potency while maintaining favorable drug-like properties. The availability of this compound from multiple chemical vendors under CAS 100622-76-2 facilitates procurement for SAR campaigns.

Reference Standard for Analytical Method Development and Compound Library QC

With a well-defined CAS number (100622-76-2), a fully characterized InChIKey (VFPYFCBYQRAYFS-RMKNXTFCSA-N), and multiple vendor sources [4], this compound can serve as a chromatographic reference standard for HPLC, LC-MS, or GC-MS method development targeting the N-pyridinyl cinnamamide chemical class. Its single (E)-configured double bond, distinct UV chromophore (cinnamamide), and chlorine isotopic signature provide multiple orthogonal detection handles for analytical quantification in complex biological matrices.

Quote Request

Request a Quote for (2E)-N-(5-chloropyridin-2-yl)-3-phenylprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.